molecular formula C14H12N2O2S B12495900 3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12495900
M. Wt: 272.32 g/mol
InChI Key: ZYPVIKPDUJRVPP-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core with a 2-phenylethyl substituent at the 3-position and two keto groups at the 2 and 4 positions.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

3-(2-phenylethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H12N2O2S/c17-13-12-11(7-9-19-12)15-14(18)16(13)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,18)

InChI Key

ZYPVIKPDUJRVPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-2-thiophenecarboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using readily available starting materials and efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome bd oxidase, it disrupts the energy metabolism of Mycobacterium tuberculosis by inhibiting the enzyme’s activity, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit cytochrome bd oxidase sets it apart from other thienopyrimidine derivatives, making it a valuable compound for further research and development in medicinal chemistry.

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